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molecular formula C11H11NOS B8786750 2-Thiophenamine, 4-(3-methoxyphenyl)-

2-Thiophenamine, 4-(3-methoxyphenyl)-

Cat. No. B8786750
M. Wt: 205.28 g/mol
InChI Key: CWSAJVSJUSSNSG-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

A mixture of ethyl 2-amino-4-[3-(methyloxy)phenyl]-3-thiophene carboxylate (Description 39) (5 g, 18.03 mmol) and 20% aqueous solution of potassium hydroxide (100 mL, 18.03 mmol) in ethanol (100 mL) was heated at 110° C. for 24 h. After cooling to RT the ethanol was removed under reduced pressure. The residue was poured into water (100 mL) and extracted with ethyl acetate (50 mL×3). The organic layers were combined, washed with brine (100 mL), dried over MgSO4, filtered and evaporated in vacuo. The residue was purified by chromatography on silica, eluting with a gradient of 0-25% ethyl acetate in cyclohexane, to give the title compound (1.83 g). LCMS (A) m/z: 206 [M+1]+, Rt 1.14 min (acidic).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[CH:13]=2)[C:6]=1C(OCC)=O.[OH-].[K+]>C(O)C>[CH3:19][O:18][C:14]1[CH:13]=[C:12]([C:5]2[CH:6]=[C:2]([NH2:1])[S:3][CH:4]=2)[CH:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1SC=C(C1C(=O)OCC)C1=CC(=CC=C1)OC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was poured into water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL×3)
WASH
Type
WASH
Details
washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with a gradient of 0-25% ethyl acetate in cyclohexane

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=1C=C(SC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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